GPR120 (FFAR4) Agonist Potency: Human EC50 = 149 nM, Mouse EC50 = 47 nM
4-(Furan-2-yl)-2-oxobut-3-enoic acid demonstrates sub-micromolar agonist activity at the human free fatty acid receptor 4 (GPR120/FFAR4) with an EC50 of 149 nM in CHOK1 cells expressing the human receptor [1]. This potency is superior to the reference non-carboxylic acid agonist GSK137647A (EC50 = 501 nM) and comparable to certain optimized synthetic agonists (e.g., compound 1f, EC50 = 146.1 nM) [2]. Notably, the compound exhibits enhanced potency at the mouse ortholog (EC50 = 47 nM), a 3.2-fold increase relative to the human receptor [1].
| Evidence Dimension | Agonist potency (EC50) at GPR120/FFAR4 receptor |
|---|---|
| Target Compound Data | Human GPR120: 149 nM; Mouse GPR120: 47 nM |
| Comparator Or Baseline | GSK137647A (selective non-carboxylic agonist): Human GPR120 EC50 = 501 nM; TUG-891 (potent carboxylic agonist): Human GPR120 EC50 = 61.7 nM |
| Quantified Difference | Target compound is 3.4-fold more potent than GSK137647A at human GPR120; 2.4-fold less potent than TUG-891 |
| Conditions | IP1-HTRF assay in CHOK1 cells expressing human or mouse GPR120, measured after 60 min incubation |
Why This Matters
The potency profile positions this compound as a moderately potent carboxylic acid scaffold for GPR120-targeted drug discovery, particularly advantageous for murine in vivo models due to enhanced mouse receptor activity.
- [1] BindingDB. (n.d.). BDBM50203665 (CHEMBL3985939). Agonist activity at human and mouse GPR120 expressed in CHOK1 cells (IP1-HTRF assay). Entry ID 50203665. View Source
- [2] PMC8624523. (2021). Table 1: GPR120 agonist activities of synthetic compounds. Molecules, 26(22), 6907. View Source
